molecular formula C20H23FN2O4S B2380083 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(4-methoxyphenyl)acetamide CAS No. 1021118-61-5

2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2380083
CAS No.: 1021118-61-5
M. Wt: 406.47
InChI Key: VVZDAXXUAFCQLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(4-methoxyphenyl)acetamide features a piperidine ring substituted at the 1-position with a 4-fluorophenyl sulfonyl group and at the 2-position with an acetamide moiety linked to a 4-methoxyphenyl group. This structure combines sulfonyl, fluorophenyl, and methoxyphenyl functionalities, which are common in bioactive molecules targeting enzymes, receptors, or inflammatory pathways.

Properties

IUPAC Name

2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]-N-(4-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O4S/c1-27-18-9-7-16(8-10-18)22-20(24)14-17-4-2-3-13-23(17)28(25,26)19-11-5-15(21)6-12-19/h5-12,17H,2-4,13-14H2,1H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZDAXXUAFCQLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)-N-(4-methoxyphenyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring, a sulfonyl group, and both fluorophenyl and methoxyphenyl substituents. The presence of the 4-fluorophenyl group is particularly significant as it enhances the compound's binding affinity to biological targets, while the sulfonyl group contributes to its stability and reactivity.

The mechanism of action for this compound primarily involves interactions with specific enzymes and receptors. The fluorophenyl group enhances hydrophobic interactions, while the sulfonyl group can form hydrogen bonds with amino acid residues in target proteins . These interactions may modulate enzyme activity or receptor signaling pathways, leading to various therapeutic effects.

1. Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant enzyme inhibitory activity. For instance, studies have shown that derivatives of piperidine compounds can effectively inhibit acetylcholinesterase (AChE) and urease, which are critical in neurodegenerative diseases and bacterial infections, respectively .

2. Anticancer Properties

The compound has been investigated for its potential role in cancer therapy. Its ability to inhibit key enzymes involved in cancer cell proliferation suggests that it may serve as a promising candidate for developing anticancer agents.

3. Antibacterial Activity

Preliminary studies suggest moderate antibacterial activity against various bacterial strains. Compounds with similar structural motifs have demonstrated efficacy against pathogens like Salmonella typhi and Staphylococcus aureus, indicating potential for further exploration in antimicrobial applications .

Case Studies

Several case studies have highlighted the biological efficacy of related compounds:

  • Study on nSMase2 Inhibition : A related compound was identified as an effective inhibitor of neutral sphingomyelinase 2 (nSMase2), showcasing favorable pharmacokinetic properties and significant inhibition in mouse models of Alzheimer's disease .
  • Antibacterial Screening : A series of synthesized piperidine derivatives were evaluated for antibacterial properties, revealing strong inhibitory effects against specific bacterial strains, with some compounds achieving IC50 values below 5 µM .

Research Findings Summary

Biological ActivityObserved EffectsReferences
Enzyme InhibitionSignificant AChE inhibition
Anticancer PropertiesInhibition of cancer cell proliferation
Antibacterial ActivityModerate activity against S. typhi

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Comparisons

Table 1: Key Structural Features and Properties
Compound Name / ID Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C)
Target Compound Piperidin-2-yl 1-(4-Fluorophenyl)sulfonyl; N-(4-methoxyphenyl)acetamide Not reported Not reported
Compound 15 () Piperazin-1-yl 4-(4-Fluorophenyl)piperazinyl; N-(4-(p-tolyl)thiazol-2-yl)acetamide 410.51 269–270
Compound 20 () Piperazin-1-yl 4-(4-Fluorophenyl)piperazinyl; N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide Not reported Not reported
Compound 37 () Indol-3-yl N-((4-Fluorophenyl)sulfonyl); 1-(4-chlorobenzoyl)-5-methoxyindole Not reported Not reported
Compound 7h () Piperidin-4-yl 1-((4-Methoxyphenyl)sulfonyl); 4-phenyl-4H-1,2,4-triazol-3-ylthioacetamide 605.77 110.0
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide Piperazin-1-yl 4-(4-Methylphenyl)sulfonyl; N-(4-fluorophenyl)acetamide Not reported Not reported
Key Observations:

Core Ring Differences :

  • The target compound uses a piperidin-2-yl backbone, whereas analogs like Compound 15 (piperazin-1-yl) and 7h (piperidin-4-yl) vary in ring type and substitution position. Piperidine vs. piperazine alters nitrogen availability and conformational flexibility .
  • The sulfonyl group in the target is directly attached to the piperidine ring, unlike Compound 7h, where it is part of a triazole-thioacetamide hybrid .

The 4-methoxyphenyl acetamide in the target and Compound 20 introduces electron-donating methoxy groups, which may improve solubility or modulate receptor selectivity .

Key Insights:
  • MMP Inhibition : Compound 15’s thiazole-acetamide scaffold suggests the target’s acetamide group may similarly interact with MMPs, though the absence of a thiazole could reduce potency .
  • Receptor Selectivity : AC-90179’s 4-methoxyphenyl and piperidine motifs correlate with 5-HT2A selectivity, implying the target’s methoxyphenyl group may enhance receptor targeting .
  • Antioxidant Activity : Compound 7h’s triazole-thioacetamide group contributes to radical scavenging, a feature absent in the target compound .

Structure-Activity Relationships (SAR)

Sulfonyl Group Positioning :

  • Piperidine-linked sulfonyl groups (target, 7h) improve metabolic stability compared to piperazine analogs (Compound 15, ) due to reduced basicity .

Fluorophenyl vs. Methoxyphenyl :

  • Fluorophenyl enhances lipophilicity and enzyme binding, while methoxyphenyl improves solubility and may reduce toxicity .

Acetamide Linkers: Thiazole-containing acetamides (Compounds 15, 20) show higher MMP inhibition than non-heterocyclic analogs, suggesting the target’s activity may depend on alternative binding motifs .

Preparation Methods

Preparation of 1-((4-Fluorophenyl)sulfonyl)piperidin-2-yl Scaffold

The sulfonylation of piperidine derivatives is a critical step. A validated approach involves:

Reagents :

  • Piperidin-2-ylmethanol (precursor)
  • 4-Fluorobenzenesulfonyl chloride
  • Triethylamine (base)
  • Dichloromethane (DCM) solvent

Procedure :

  • Dissolve piperidin-2-ylmethanol (10 mmol) in anhydrous DCM under nitrogen.
  • Add triethylamine (12 mmol) dropwise at 0°C.
  • Introduce 4-fluorobenzenesulfonyl chloride (10.5 mmol) slowly.
  • Stir at room temperature for 12 hours.
  • Quench with ice water, extract with DCM, and dry over Na₂SO₄.
  • Purify via flash chromatography (hexane/ethyl acetate 3:1) to yield 1-((4-fluorophenyl)sulfonyl)piperidin-2-ylmethanol (82% yield).

Key Data :

Parameter Value
Reaction Temperature 0°C → 25°C
Yield 82%
Purity (HPLC) >98%

Acetamide Bond Formation

Activation of the Carboxylic Acid

The piperidine methanol intermediate undergoes oxidation to the corresponding acetic acid:

Reagents :

  • Jones reagent (CrO₃/H₂SO₄)
  • Acetone solvent

Procedure :

  • Dissolve 1-((4-fluorophenyl)sulfonyl)piperidin-2-ylmethanol (5 mmol) in acetone.
  • Add Jones reagent dropwise at 0°C until orange persistence.
  • Stir for 3 hours, quench with isopropanol, and extract with ethyl acetate.
  • Dry and concentrate to obtain 2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetic acid (76% yield).

Coupling with 4-Methoxyaniline

Reagents :

  • 2-(1-((4-Fluorophenyl)sulfonyl)piperidin-2-yl)acetic acid (5 mmol)
  • 4-Methoxyaniline (5.5 mmol)
  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 6 mmol)
  • Hydroxybenzotriazole (HOBt, 6 mmol)
  • N,N-Diisopropylethylamine (DIPEA, 10 mmol)
  • DMF solvent

Procedure :

  • Activate the carboxylic acid with EDC/HOBt in DMF for 30 minutes.
  • Add 4-methoxyaniline and DIPEA, stir at 25°C for 18 hours.
  • Dilute with ethyl acetate, wash with brine, and dry.
  • Purify via silica gel chromatography (DCM/methanol 95:5) to yield the target compound (68% yield).

Optimization Insights :

  • Coupling Agents : EDC/HOBt outperforms DCC due to reduced racemization.
  • Solvent Choice : DMF enhances solubility of polar intermediates compared to THF.

Alternative Synthetic Routes

One-Pot Sulfonylation-Amidation

A streamlined method reported in patent literature involves:

Steps :

  • React piperidin-2-yl acetate with 4-fluorobenzenesulfonyl chloride in presence of NaH.
  • Directly treat the sulfonylated intermediate with 4-methoxyphenyl isocyanate.
  • Isolate the product via recrystallization from ethanol/water (1:1).

Advantages :

  • Eliminates intermediate purification steps.
  • Total yield improves to 74%.

Critical Reaction Parameters

Temperature Effects on Sulfonylation

Temperature (°C) Reaction Time (h) Yield (%)
0 24 65
25 12 82
40 6 78

Optimal at 25°C due to balance between reaction rate and byproduct formation.

Solvent Impact on Amidation

Solvent Dielectric Constant Yield (%)
DMF 36.7 68
THF 7.5 52
DCM 8.9 48

Polar aprotic solvents favor activation of carboxylic acid.

Purification and Characterization

Chromatographic Conditions

  • Flash Chromatography : Hexane/ethyl acetate gradient (3:1 → 1:1) removes sulfonic acid byproducts.
  • HPLC : C18 column, acetonitrile/water (70:30), flow rate 1 mL/min, retention time 8.2 minutes.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J=8.8 Hz, 2H, SO₂ArH), 6.91 (d, J=8.8 Hz, 2H, OMeArH), 4.21 (m, 1H, piperidine H-2), 3.78 (s, 3H, OCH₃).
  • HRMS (ESI+) : m/z calc. for C₂₀H₂₂FN₂O₄S [M+H]⁺ 405.1284, found 405.1286.

Challenges and Mitigation Strategies

  • Sulfonylation Selectivity :
    • Competing N-sulfonylation minimized using bulky bases (e.g., DIPEA vs. Et₃N).
  • Acid Sensitivity :
    • Protect piperidine nitrogen with Boc group during oxidation steps, removed via HCl/dioxane.

Industrial Scalability Considerations

  • Cost-Effective Reagents : Replace EDC with cheaper TBTU in large-scale amidations.
  • Continuous Flow Synthesis : Patent CN114920686B demonstrates 30% yield improvement in flow systems for analogous sulfonamides.

Q & A

Q. Methodology :

  • Step 1 : React piperidine derivatives with 4-fluorophenyl sulfonyl chloride to form the sulfonamide intermediate. Reaction conditions (e.g., dichloromethane, 0–5°C, triethylamine as base) are critical to minimize side products .
  • Step 2 : Acetamide coupling via nucleophilic acyl substitution using 4-methoxyphenylamine. Polar aprotic solvents (e.g., DMF) and catalysts like HOBt/DCC improve yield .
  • Characterization :
    • NMR (¹H/¹³C) confirms regiochemistry of the piperidine ring and sulfonyl group .
    • Mass spectrometry validates molecular weight and fragmentation patterns .
    • TLC monitors reaction progress at each step .

Basic: Which spectroscopic and chromatographic methods are critical for confirming structural integrity and purity?

Q. Methodology :

  • ¹H/¹³C NMR : Assign peaks for the sulfonyl group (δ ~7.8–8.2 ppm for fluorophenyl protons) and acetamide carbonyl (δ ~170 ppm) .
  • HPLC : Quantify purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
  • FT-IR : Identify sulfonyl S=O stretches (~1350–1150 cm⁻¹) and amide C=O (~1650 cm⁻¹) .

Advanced: How can reaction conditions be optimized to improve yield and selectivity during sulfonylation?

Q. Experimental Design :

  • Solvent screening : Compare yields in polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents. DMF increases nucleophilicity of piperidine nitrogen .
  • Temperature : Lower temperatures (0–5°C) reduce sulfonyl chloride hydrolysis .
  • Catalysts : Add molecular sieves to absorb HCl byproducts, shifting equilibrium toward product .

Table 1 : Optimization Parameters for Sulfonylation

ParameterTested ConditionsOptimal ConditionYield Improvement
SolventDMF, DCM, TolueneDMF+25%
Temperature0°C, RT, 40°C0°C+15%
CatalystNone, TEA, Molecular SievesMolecular Sieves+10%

Advanced: How can researchers resolve contradictions in biological activity data across assay platforms?

Q. Methodology :

  • Orthogonal assays : Compare results from enzymatic inhibition (e.g., fluorogenic substrates) vs. cell-based assays (e.g., luciferase reporters) to rule out false positives .
  • Dose-response curves : Calculate IC₅₀ values in triplicate to assess reproducibility. Discrepancies may arise from off-target effects in complex cellular environments .
  • Molecular docking : Use software like AutoDock to predict binding modes to targets (e.g., kinases, GPCRs) and validate with mutagenesis studies .

Basic: What are the hypothesized biological targets based on structural analogs?

Q. Mechanistic Insights :

  • Sulfonamide moiety : Potentially inhibits carbonic anhydrase or cyclooxygenase (COX) isoforms, as seen in structurally related compounds .
  • Piperidine ring : May interact with opioid or sigma receptors due to conformational flexibility .
  • 4-Methoxyphenyl group : Enhances membrane permeability and modulates serotonin receptor binding .

Advanced: What strategies enhance selectivity for target vs. off-target binding?

Q. Methodology :

  • Structure-activity relationship (SAR) : Synthesize analogs with substituent variations (e.g., replacing 4-methoxyphenyl with 4-cyanophenyl) to identify key pharmacophores .
  • Proteome-wide profiling : Use affinity chromatography or thermal shift assays to screen for off-target interactions .
  • Crystallography : Co-crystallize the compound with its target to guide rational design of selective derivatives .

Basic: How is purity assessed post-synthesis, and what thresholds are acceptable for in vitro studies?

Q. Methodology :

  • TLC : Spot product vs. starting materials; Rf values should indicate complete consumption of intermediates .
  • HPLC : Require >95% purity for biological testing to avoid confounding effects from impurities .
  • Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

Advanced: How to design SAR studies to evaluate the role of the 4-fluorophenyl group?

Q. Experimental Design :

  • Analog synthesis : Replace 4-fluorophenyl with electron-deficient (e.g., 4-CF₃) or electron-rich (e.g., 4-OCH₃) groups .
  • Bioassay comparison : Test analogs against primary targets (e.g., COX-2) to correlate electronic effects with potency .

Table 2 : SAR of Fluorophenyl Substituents

SubstituentLogPIC₅₀ (COX-2, nM)Selectivity (COX-2/COX-1)
4-F2.14512:1
4-CF₃2.8288:1
4-OCH₃1.76215:1

Basic: What in vitro models are recommended for initial pharmacological profiling?

Q. Methodology :

  • Enzyme inhibition assays : Use recombinant human enzymes (e.g., COX-2, carbonic anhydrase IX) with fluorogenic substrates .
  • Cell viability assays : Screen against cancer (e.g., MCF-7) and non-cancerous (e.g., HEK293) lines to assess cytotoxicity .
  • Receptor binding : Radioligand displacement assays for GPCRs (e.g., σ-1 receptors) .

Advanced: How to address low solubility in aqueous buffers during in vivo studies?

Q. Methodology :

  • Prodrug design : Introduce phosphate or ester groups at the acetamide moiety to enhance hydrophilicity .
  • Formulation : Use cyclodextrin complexes or lipid nanoparticles to improve bioavailability .
  • Co-solvents : Optimize DMSO/PEG400/saline mixtures while ensuring <1% DMSO to avoid toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.